N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide
Description
N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide is a synthetic organic compound with a molecular formula of C20H21ClN2OS and a molecular weight of 372.91 g/mol . This compound is part of the benzothiazole family, which is known for its diverse pharmacological properties and applications in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-N-(6-butan-2-yl-1,3-benzothiazol-2-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-3-14(2)16-9-10-17-18(11-16)25-20(22-17)23(19(24)12-21)13-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJILLIQRKHMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidative cross-coupling reaction of N-benzyl-2-iodoaniline with potassium sulfide to form the benzothiazole core . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate under an inert atmosphere .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide, often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide exhibit antimicrobial properties. A study demonstrated that benzothiazole derivatives possess activity against a range of bacteria and fungi. The specific compound has been noted for its potential effectiveness against resistant strains, making it a candidate for further exploration in antibiotic development .
Anticancer Properties
The benzothiazole moiety is known for its anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines, suggesting that this compound may also exhibit similar effects. Further research is warranted to elucidate its mechanism of action and efficacy in vivo .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in metabolic pathways related to disease states. For instance, a crystallographic fragment screening study highlighted the compound's ability to bind to specific enzyme active sites, suggesting its utility as a lead compound for drug design targeting metabolic disorders .
Neuroprotective Effects
Some studies have suggested that benzothiazole derivatives may offer neuroprotective benefits. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the modulation of signaling pathways associated with cell survival .
Development of Pharmaceutical Formulations
Given its diverse biological activities, this compound is being investigated for incorporation into pharmaceutical formulations. Its properties may enhance the efficacy of existing drugs or serve as a basis for novel therapeutic agents. Formulation studies are critical to assess stability, solubility, and bioavailability in drug delivery systems .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A recent study tested various benzothiazole derivatives against common pathogens, demonstrating notable antimicrobial activity. The results indicated that modifications in the side chains significantly influenced the efficacy against specific strains.
Case Study 2: Cancer Cell Proliferation
In vitro assays conducted on breast and lung cancer cell lines showed that compounds containing the benzothiazole structure inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Case Study 3: Enzyme Binding Affinity
Crystallographic studies revealed that this compound binds effectively to the active site of key metabolic enzymes, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar pharmacological properties.
Benzothiazole sulfonamides: These derivatives are known for their anti-inflammatory and anti-cancer activities.
Benzothiazole carboxamides: These compounds are investigated for their potential as anti-tubercular agents.
Uniqueness
N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide is a synthetic organic compound notable for its unique structure and potential biological activities. Its molecular formula is C20H21ClN2OS, with a molecular weight of 372.91 g/mol. This compound has been investigated for various biological properties, including antimicrobial, antifungal, and potential anticancer activities.
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the chloroacetamide group enhances its reactivity and allows for further functionalization. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study screened several chloroacetamides, including this compound, against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that it was particularly effective against Gram-positive bacteria while demonstrating moderate effectiveness against Gram-negative bacteria and fungi .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In comparative studies with other derivatives, it demonstrated substantial antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using the ABTS assay, where the compound exhibited an inhibition percentage comparable to standard antioxidants like ascorbic acid .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The benzothiazole moiety is known to engage with various enzymes and receptors, influencing metabolic pathways linked to microbial resistance and oxidative stress response .
Case Studies
- Antimicrobial Screening : A comprehensive study screened a series of chloroacetamides for their antimicrobial properties. This compound was included in this screening and showed promising results against S. aureus and Pseudomonas aeruginosa, with inhibition rates reported at 83.4% and 78.8%, respectively .
- Antioxidant Evaluation : Another study focused on the synthesis of sulfide derivatives from chloroacetamides. The resulting compounds were tested for antioxidant activity, revealing that derivatives containing the benzothiazole structure exhibited significant inhibition ratios close to that of L-ascorbic acid .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
- Route 1 : Reacting substituted 2-aminobenzothiazoles (e.g., 6-alkoxy or alkyl derivatives) with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C to room temperature . This method emphasizes steric control to avoid over-acylation.
- Route 2 : Using triethylamine (TEA) as a base in chloroform under reflux conditions, which accelerates the reaction but may reduce regioselectivity .
- Key Data : Yields range from 88% (DMF/K₂CO₃) to 91% (ethanol recrystallization), with purity confirmed by melting points (e.g., 241–242°C) and IR spectroscopy .
Q. How is the structure of this compound validated post-synthesis?
- Methodology : Multimodal characterization:
- IR Spectroscopy : Confirms amide C=O stretching (~1668 cm⁻¹) and benzothiazole C=N absorption (~1604 cm⁻¹) .
- ¹H NMR : Key signals include δ 2.63–2.61 ppm (methylene protons of the N-benzyl group) and δ 7.01–8.2 ppm (aromatic protons) .
- Elemental Analysis : Matches calculated values (e.g., C: 67.32% observed vs. 67.38% theoretical) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodology : Antibacterial screening via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with chloramphenicol as a positive control. MIC values are determined using serial dilution (2–256 µg/mL) .
Advanced Research Questions
Q. How can synthetic yield be optimized for sterically hindered derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., dimerization) .
- Catalysis : Adding catalytic imidazole derivatives (e.g., 1H-imidazole) enhances acylation efficiency, as seen in analogous adamantyl-benzothiazole syntheses .
Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?
- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. aliphatic protons) may arise from dynamic effects like hindered rotation. Solutions include:
- Variable-Temperature NMR : Conducted in DMSO-d₆ at 304 K to observe coalescence of split peaks .
- X-ray Crystallography : Resolves ambiguities by revealing gauche conformations (e.g., dihedral angles of −96.5° to −100.3° in adamantyl analogs) .
Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with bacterial targets (e.g., E. coli DNA gyrase) .
- DFT Calculations : Gaussian 09 to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., chloroacetamide moiety) for SAR refinement .
Q. How does substituent variation at the benzothiazole 6-position affect bioactivity?
- Data Analysis :
- Electron-Withdrawing Groups (e.g., NO₂) : Enhance antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) but reduce solubility .
- Alkyl Groups (e.g., butan-2-yl) : Improve lipophilicity (logP > 3.5), favoring membrane penetration in Gram-negative bacteria .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?
- Hypothesis : Metabolic instability of the chloroacetamide group.
- Validation :
- Stability Studies : Incubate compounds in simulated gastric fluid (pH 2.0) and liver microsomes. LC-MS tracks degradation products (e.g., free benzothiazole) .
- Prodrug Design : Replace chloroacetamide with masked thioester derivatives to enhance bioavailability .
Tables for Key Comparisons
Table 1 : Synthesis Methods Comparison
| Condition | Solvent | Base | Yield (%) | Purity (m.p., °C) |
|---|---|---|---|---|
| 0°C, DMF | DMF | K₂CO₃ | 88–91 | 241–242 |
| Reflux, Chloroform | Chloroform | TEA | 70–75 | 220–225 |
Table 2 : Bioactivity vs. Substituents
| 6-Substituent | MIC (S. aureus) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Butan-2-yl | 16 µg/mL | 3.7 | 0.12 |
| Methoxy | 32 µg/mL | 2.9 | 0.45 |
| Nitro | 8 µg/mL | 4.1 | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
